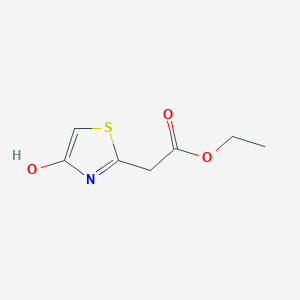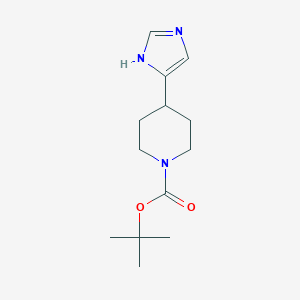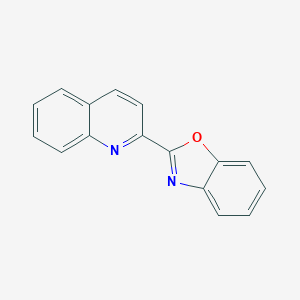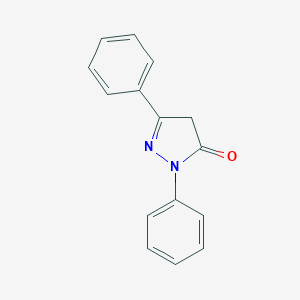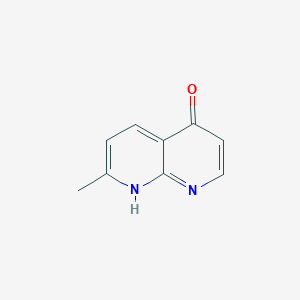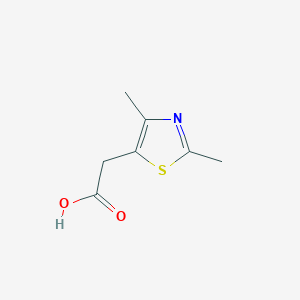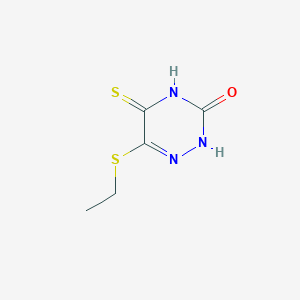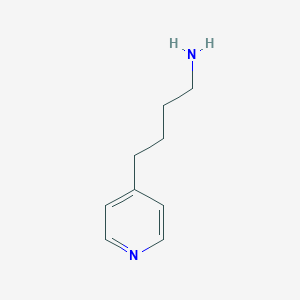
4-(Pyridin-4-yl)butan-1-amine
Vue d'ensemble
Description
4-(Pyridin-4-yl)butan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(4-pyridyl)butan-1-amine or P4BA and is a derivative of butylamine.
Applications De Recherche Scientifique
4-(Pyridin-4-yl)butan-1-amine has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs. It has been found that P4BA can act as a ligand for various receptors, including dopamine receptors, which are involved in the regulation of mood, motivation, and reward. Therefore, P4BA can be used as a starting point for the development of new drugs for the treatment of neurological disorders, such as depression and addiction.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-4-yl)butan-1-amine involves its interaction with various receptors in the brain. P4BA acts as a ligand for dopamine receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological functions, including movement, mood, motivation, and reward. By binding to dopamine receptors, P4BA can modulate the activity of dopamine, which is a neurotransmitter that plays a crucial role in these functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Pyridin-4-yl)butan-1-amine are still being studied. However, it has been found that P4BA can modulate the activity of dopamine, which can lead to various effects on the brain and body. For example, P4BA can increase the release of dopamine, which can result in increased motivation and reward-seeking behavior. On the other hand, prolonged exposure to P4BA can lead to desensitization of dopamine receptors, which can result in decreased motivation and reward-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Pyridin-4-yl)butan-1-amine in lab experiments is its specificity for dopamine receptors. This compound can selectively bind to dopamine receptors, which can make it a useful tool for studying the role of dopamine in various physiological functions. However, one of the limitations of using P4BA in lab experiments is its potential toxicity. Prolonged exposure to P4BA can lead to desensitization of dopamine receptors, which can result in decreased motivation and reward-seeking behavior.
Orientations Futures
There are several future directions for the study of 4-(Pyridin-4-yl)butan-1-amine. One of the most promising directions is the development of new drugs based on P4BA. By modifying the chemical structure of P4BA, it may be possible to develop drugs that are more selective and potent in their interactions with dopamine receptors. Another future direction is the study of the role of P4BA in other physiological functions, such as learning and memory. By studying the effects of P4BA on these functions, it may be possible to gain a better understanding of the role of dopamine in these processes.
Propriétés
IUPAC Name |
4-pyridin-4-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWNXDUZHXYGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543799 | |
| Record name | 4-(Pyridin-4-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)butan-1-amine | |
CAS RN |
62174-83-8 | |
| Record name | 4-(Pyridin-4-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


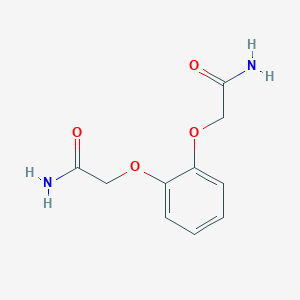
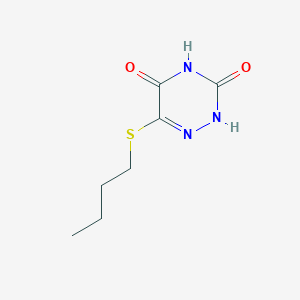
![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)
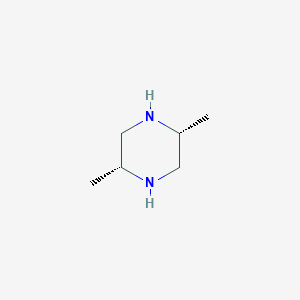
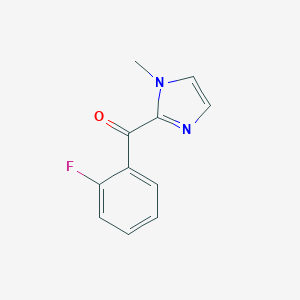
![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)
![[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate](/img/structure/B181908.png)
